molecular formula C17H14N4O B2692695 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-44-0

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2692695
CAS No.: 478039-44-0
M. Wt: 290.326
InChI Key: TWJKHKBQSUZBQT-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS: 478039-44-0; InChIKey: TWJKHKBQSUZBQT-UHFFFAOYSA-N) is a heterocyclic amide featuring a benzamide core substituted with a 3-methyl group and linked to a pyrimidine ring bearing a 4-pyridinyl moiety at the 2-position.

Properties

IUPAC Name

3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-3-2-4-14(11-12)17(22)21-15-7-10-19-16(20-15)13-5-8-18-9-6-13/h2-11H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJKHKBQSUZBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the following steps:

    Formation of the Pyridinyl and Pyrimidinyl Intermediate: The initial step involves the preparation of the pyridinyl and pyrimidinyl intermediate. This can be achieved through a series of condensation reactions involving pyridine and pyrimidine derivatives.

    Coupling with Benzenecarboxamide: The intermediate is then coupled with benzenecarboxamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the pyridinyl/pyrimidinyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.

Scientific Research Applications

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

    Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules, which are utilized in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS Number) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound (478039-44-0) C₁₈H₁₄N₄O 3-methyl (benzene), 4-pyridinyl (pyrimidinyl) 302.33 Potential kinase inhibitor scaffold
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (866143-33-1) C₁₆H₁₁ClN₄O 4-chloro (benzene), 3-pyridinyl (pyrimidinyl) 310.74 Intermediate in anticancer drug synthesis
N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide (332152-50-8) C₂₀H₁₇N₃O Pyridin-4-ylmethyl (phenyl linker) 315.37 Studied for receptor-binding modulation
4-Ethyl-N-4-pyridinylbenzamide C₁₄H₁₄N₂O 4-ethyl (benzene), pyridin-4-yl 242.28 Antimicrobial activity candidate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-methyl group in the target compound (electron-donating) may enhance solubility compared to the 4-chloro analog (electron-withdrawing), which could influence pharmacokinetics .

Computational and Experimental Findings

  • Frontier Orbital Analysis : DFT calculations on benzamide precursors (e.g., m-toluic acid derivatives) reveal that electron-donating groups (e.g., 3-methyl) lower the LUMO energy, enhancing electrophilic reactivity. This contrasts with chloro-substituted analogs, where higher LUMO energies reduce reactivity .
  • Crystal Packing : The 3-methyl group in the target compound induces CH-π interactions in its crystal lattice, whereas the 4-chloro analog exhibits halogen bonding, leading to distinct solid-state properties .

Biological Activity

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound notable for its complex structure and potential biological activities. This compound, with the molecular formula C17H14N4O, features a unique combination of pyridinyl and pyrimidinyl groups that may influence its interaction with various biological targets. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Formula : C17H14N4O
  • CAS Number : 478039-44-0
  • IUPAC Name : 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

This structural configuration allows for versatile interactions with various molecular targets, making it a candidate for drug development and other applications.

Research indicates that 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide may interact with specific proteins involved in critical cellular processes. Notably, it appears to affect the Tyrosine-protein kinase ABL1 and related proteins, which play roles in cell division, adhesion, and differentiation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation in various models, suggesting its potential as an anticancer agent. For instance:

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, leading to apoptosis through the modulation of signaling pathways associated with cell survival and death .

Infectious Diseases

The compound's ability to target specific enzymes or receptors may also extend to antiviral or antibacterial activities. Its structural features allow it to interact with biological macromolecules, which could inhibit pathogen replication or survival.

Comparative Studies

To understand the uniqueness of 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Activity
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamideC17H14N4OSimilar anticancer properties
3-methyl-N-[2-(4-pyridinyl)-5-pyrimidinyl]benzenecarboxamideC17H14N4ODifferent receptor interaction profiles
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamideC17H14N4O2SPotentially broader antibacterial activity

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.

Synthesis and Research Applications

The synthesis of this compound typically involves several steps, including:

  • Formation of Pyridinyl and Pyrimidinyl Intermediates : Utilizing condensation reactions.
  • Coupling with Benzenecarboxamide : Employing coupling agents like DCC.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

Research Applications

Beyond medicinal chemistry, this compound is explored for applications in:

  • Materials Science : As a precursor in organic semiconductors.
  • Biological Studies : Understanding interactions with proteins and nucleic acids.
  • Industrial Applications : In the synthesis of complex organic molecules.

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